Calcium di(octacosanoate)

Description

Contextualization within the Field of Long-Chain Fatty Acid Calcium Salts Research

Calcium di(octacosanoate) is chemically classified as the calcium salt of octacosanoic acid, a saturated fatty acid with a 28-carbon backbone. The study of metallic salts of long-chain fatty acids is a specialized area in materials science, focusing on how these compounds can influence the properties of polymeric materials. These salts, including Calcium di(octacosanoate), are primarily recognized for their role as nucleating agents. nbinno.com

Nucleating agents are additives that accelerate the crystallization process of semi-crystalline polymers by providing heterogeneous surfaces for the formation of crystal nuclei. researchgate.net This accelerated crystallization can lead to several desirable modifications in the final polymer product, such as improved mechanical strength, enhanced thermal stability, and increased optical clarity. The effectiveness of a nucleating agent is influenced by factors such as its particle size, melting temperature, and its compatibility with the polymer matrix. researchgate.net

The broader family of long-chain fatty acid calcium salts is known to impact the crystallization behavior of various polymers, including polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com Research in this area investigates how the length of the fatty acid chain and the nature of the metal cation affect nucleation efficiency.

Historical Trajectories and Milestones in the Academic Investigation of Calcium Octacosanoate (B1238098) and Analogous Montanate Compounds

The history of Calcium di(octacosanoate) is intrinsically linked to the industrial development and investigation of montan wax. Montan wax is a hard, dark-colored wax extracted from lignite (B1179625) and brown coal, first produced in Germany in the late 19th century. voelpker.comresearchgate.net Crude montan wax is a complex mixture of long-chain fatty acids, esters, and other resinous compounds. kanademy.com

Through refining processes involving solvent extraction and oxidation, various grades of montan wax and its derivatives are produced. One such important derivative is calcium montanate, which is essentially a purified calcium salt of the long-chain fatty acids found in montan wax, with octacosanoic acid being a primary constituent. nih.gov Historically, montan waxes and their derivatives, including calcium montanate, have been used as lubricants, polishing agents, and in the manufacturing of carbon paper. voelpker.comjocpr.com

The transition of these materials into the realm of polymer science marked a significant milestone. Researchers began to recognize that the properties that made them excellent lubricants and dispersing agents also made them effective nucleating agents for polymers. voelpker.com Patents from the late 20th and early 21st centuries started to explicitly mention calcium montanate and other long-chain fatty acid salts as crystallization aids for polyesters and other polymers. google.comgoogle.com These compounds were found to improve the processing characteristics and final properties of the polymers, paving the way for their use in more advanced applications.

Overview of Contemporary Academic Research Domains Intersecting with Calcium Di(octacosanoate)

Current research involving Calcium di(octacosanoate) and its analogues primarily revolves around their application as performance-enhancing additives in polymers. The main areas of investigation include:

Polymer Crystallization Kinetics: A significant portion of research focuses on how Calcium di(octacosanoate) affects the rate and nature of polymer crystallization. Studies on analogous compounds like sodium octacosanoate have shown that these nucleating agents can significantly increase the crystallization temperature and rate of polymers such as thermoplastic polyurethanes (TPUs). google.com This is a critical area of study as it directly relates to reducing processing cycle times and improving the dimensional stability of molded parts.

Modification of Polymer Properties: Research is actively exploring how the enhanced crystallization induced by these additives translates into improved material properties. For instance, the use of fatty acid salts as nucleating agents in recycled polyethylene terephthalate (rPET) has been shown to improve its rigidity and yield strength. mdpi.com This is particularly important for expanding the applications of recycled plastics.

Development of Hybrid Nucleating Systems: More recent investigations involve the creation of hybrid nucleating agents where organic salts like calcium montanate are combined with inorganic minerals. These hybrid systems aim to achieve synergistic effects, providing a higher degree of control over the foam morphology in polymer foams and potentially offering more economically viable solutions for industrial applications. google.com

Sustainable and Bio-based Polymers: With a growing emphasis on sustainability, there is an interest in using naturally derived additives like calcium montanate, which originates from fossilized plant waxes, in bio-based or biodegradable polymers. nbinno.com The compatibility and effectiveness of these additives in such polymer systems is an emerging area of research.

Below are data tables summarizing the key properties of Calcium di(octacosanoate) and the effects of analogous long-chain fatty acid salts on polymer properties, based on available research findings.

Table 1: Physicochemical Properties of Calcium Di(octacosanoate)

| Property | Value | Source |

| Chemical Formula | C₅₆H₁₁₀CaO₄ | nih.gov |

| Molecular Weight | 887.5 g/mol | Current time information in Bangalore, IN. |

| CAS Number | 52258-47-6 | buct.edu.cn |

| Synonyms | Calcium montanate, Octacosanoic acid, calcium salt | nih.gov |

| Appearance | White powder | nbinno.com |

Table 2: Influence of a Sodium Octacosanoate-Based Nucleating Agent on the Isothermal Crystallization of Thermoplastic Polyurethane (TPU)

| Material | Crystallization Half-Time (t₀.₅) at 100°C (min) | Crystallization Rate Constant (k) at 100°C (min⁻ⁿ) | Avrami Exponent (n) |

| Neat TPU | 10.5 | 0.003 | 2.6 |

| TPU + Nucleating Agent | 3.8 | 0.091 | 2.5 |

Source: Adapted from a study on the effect of a sodium octacosanoate-based nucleating agent on the crystallization of thermoplastic polyurethanes. google.com This table illustrates the significant reduction in crystallization time and increase in crystallization rate with the addition of the nucleating agent. The Avrami exponent (n) suggests that the crystallization mechanism remains largely unchanged.

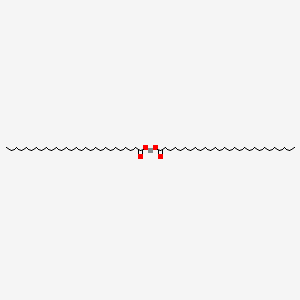

Structure

2D Structure

Properties

CAS No. |

52258-47-6 |

|---|---|

Molecular Formula |

C56H110CaO4 |

Molecular Weight |

887.5 g/mol |

IUPAC Name |

calcium;octacosanoate |

InChI |

InChI=1S/2C28H56O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;/h2*2-27H2,1H3,(H,29,30);/q;;+2/p-2 |

InChI Key |

FIASKJZPIYCESA-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |

Other CAS No. |

68308-22-5 52258-47-6 |

physical_description |

DryPowder, OtherSolid |

Related CAS |

506-48-9 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Calcium Di Octacosanoate

Direct Synthesis Routes from Octacosanoic Acid and Calcium Precursors

The most straightforward methods for preparing calcium di(octacosanoate) involve the direct reaction of octacosanoic acid with a basic calcium compound. These reactions are typically acid-base neutralizations, resulting in the formation of the calcium salt and water or other simple byproducts.

Investigation of Reaction Pathways Involving Calcium Hydroxide (B78521) and Calcium Oxide

The formation of calcium carboxylates through the reaction of a carboxylic acid with calcium hydroxide (Ca(OH)₂) or calcium oxide (CaO) is a well-established synthetic route. ontosight.aigoogleapis.com The reaction with calcium hydroxide is a classic neutralization reaction where the acidic protons of two octacosanoic acid molecules are replaced by a single calcium ion. ontosight.ai

A general representation of the reaction with calcium hydroxide is:

This method has been successfully applied to synthesize various calcium salts of short-chain carboxylic acids by simply mixing Ca(OH)₂ powder with the liquid acid in a mortar. cambridge.org For a long-chain, solid fatty acid like octacosanoic acid, the reaction would typically require a solvent to facilitate the interaction between the reactants. The process often involves heating to ensure completion. In some industrial processes for preparing overbased calcium carboxylates, calcium hydroxide or oxide is reacted with C10-C22 carboxylic acids in the presence of a plasticizer as a solvent and a promoter, such as an aliphatic hydroxy-containing compound. googleapis.com The water formed during the reaction is typically removed by distillation to drive the equilibrium towards the product. googleapis.com

Exploration of Alternative Synthetic Routes Utilizing Calcium Carbonate for Calcium Carboxylate Formation

Calcium carbonate (CaCO₃) presents an alternative, often milder, precursor for the synthesis of calcium carboxylates. google.com While less reactive than the hydroxide or oxide, its use can be advantageous due to its low cost and widespread availability. google.com The reaction involves the displacement of the weaker carbonic acid by the stronger octacosanoic acid, liberating carbon dioxide gas.

The general reaction is as follows:

This approach is utilized in the synthesis of other calcium carboxylates, such as calcium n-octoate, where the carboxylic acid is mixed with calcium carbonate in water and refluxed. google.com A key challenge in this route is the often incomplete reaction and the potential for a mixture of products. For instance, in the synthesis of calcium n-octoate, the initial product is a mixture of the desired salt and unreacted calcium carbonate, which requires a subsequent purification step involving selective dissolution in a solvent like dichloromethane. google.com The process can be promoted by factors that facilitate the removal of carbon dioxide. In the context of preparing overbased calcium salts for lubricants, the carbonation of a mixture containing a carboxylic acid and excess calcium is a key step. google.comgoogle.com

| Parameter | Calcium Hydroxide/Oxide Route | Calcium Carbonate Route |

| Calcium Precursor | Calcium Hydroxide (Ca(OH)₂), Calcium Oxide (CaO) | Calcium Carbonate (CaCO₃) |

| Byproducts | Water (H₂O) | Water (H₂O), Carbon Dioxide (CO₂) |

| Reaction Conditions | Often requires heating; solvents and promoters may be used. googleapis.com | Typically requires reflux in a solvent like water. google.com |

| Advantages | Higher reactivity, potentially faster reaction rates. | Low-cost, readily available precursor. google.com |

| Challenges | Handling of caustic precursors. | Lower reactivity, potential for incomplete reaction and product mixtures requiring further purification. google.com |

Synthesis and Modification of Octacosanoic Acid Precursors

Methodologies for the Preparation of Octacosanoic Acid Esters (e.g., Methyl Octacosanoate)

Methyl octacosanoate (B1238098) is the methyl ester of octacosanoic acid and serves as a key derivative and precursor. ontosight.ai Its synthesis is typically achieved through the esterification of octacosanoic acid with methanol (B129727).

Common laboratory and industrial methods include:

Acid-Catalyzed Esterification : This method involves reacting octacosanoic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). caltech.edu The reaction is typically carried out under reflux conditions to drive the reaction to completion. For example, a 5 vol% HCl in methanol solution can be used, with the reaction proceeding overnight at 70°C. caltech.edu

Transesterification : In industrial settings, methyl octacosanoate can be produced via the transesterification of natural oils and fats that contain octacosanoic acid moieties. This process involves reacting the triglyceride-containing oils with methanol in the presence of a catalyst.

Acetyl Chloride Catalyzed Methylation : An alternative acidic method uses acetyl chloride (CH₃COCl) as a catalyst, with the reaction proceeding at a lower temperature of 50°C overnight. caltech.edu

Following the reaction, the methyl octacosanoate product is typically isolated through liquid-liquid extraction using a nonpolar solvent like hexane (B92381), followed by drying and purification steps. caltech.edu Research comparing these methods found that for preparing methyl octacosanoate for isotopic analysis, both HCl and acetyl chloride-catalyzed methods, as well as a non-acidic method using trimethyl(a,a,a-trifluorotolyl)ammonium hydroxide, were suitable, with product yield and evaporation being the main concerns for accurate results. caltech.edu

| Property | Methyl Octacosanoate |

| Chemical Formula | C₂₉H₅₈O₂ ontosight.ai |

| Appearance | White, waxy solid at room temperature. ontosight.ai |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform (B151607), ethanol (B145695), and hexane. ontosight.ai |

| Synthesis Methods | Acid-catalyzed esterification, transesterification of natural oils. |

| Primary Uses | Intermediate in the synthesis of other compounds, such as surfactants and lubricants. ontosight.ai |

Advancements in Sustainable Synthesis Protocols for Calcium Di(octacosanoate)

Modern synthetic chemistry places increasing emphasis on developing sustainable or "green" protocols that minimize waste, reduce energy consumption, and avoid hazardous solvents. For the synthesis of metal carboxylates, including calcium di(octacosanoate), several strategies align with these principles.

One approach involves the use of more environmentally benign solvents. While many traditional methods for metal carboxylate synthesis employ organic solvents, routes that utilize water as a solvent, such as the reaction between an acid and calcium carbonate, are inherently more sustainable. google.com

Another significant advancement is the use of electrochemical synthesis. This method involves the oxidation of a sacrificial metal anode in a non-aqueous solution of the carboxylic acid. cdnsciencepub.com For example, various transition metal carboxylates have been prepared by oxidizing metal anodes in solutions of the corresponding carboxylic acid in acetonitrile. cdnsciencepub.com This technique offers distinct advantages, particularly for synthesizing salts of long-chain acids, as it can produce clean products without the need for conventional heating and with high efficiency. cdnsciencepub.com The direct electrochemical oxidation is considered a convenient and simple route that could be generalized for the synthesis of many metal carboxylates. cdnsciencepub.com

Process Optimization and Scalability Considerations in Laboratory and Pilot-Scale Synthesis

Transitioning the synthesis of calcium di(octacosanoate) from a laboratory setting to a pilot or industrial scale requires careful optimization of reaction parameters to maximize yield, ensure purity, and maintain cost-effectiveness.

Key considerations include:

Reactant Stoichiometry and Purity : Precise control over the molar ratios of octacosanoic acid to the calcium precursor is crucial. The purity of the starting materials, especially the fatty acid, will directly impact the purity of the final product.

Temperature and Pressure Control : Reaction temperature is a critical parameter. For instance, in the carbonation process for making overbased calcium carboxylates, the temperature is carefully controlled, often between 15°C and 60°C, to achieve the desired basicity. google.com After the reaction, volatile solvents and water are often removed by distillation, which may be performed under vacuum to avoid high temperatures that could degrade the product. googleapis.com

Use of Promoters and Catalysts : To enhance reaction rates and yields, promoters or catalysts are often employed in industrial settings. googleapis.com For example, in the synthesis of overbased calcium carboxylates, promoters like phenols or alcohols are used to aid in the fixation of carbon dioxide. google.com

Mixing and Mass Transfer : Ensuring efficient mixing is vital, especially in heterogeneous reactions involving solid reactants like calcium carbonate or calcium hydroxide. The rate of reaction can be limited by the mass transfer between phases.

Product Isolation and Purification : On a larger scale, filtration or centrifugation are common methods to separate the solid product from the reaction medium. google.com Washing steps are critical to remove unreacted precursors and byproducts. For example, after synthesizing calcium salts of carboxylic acids, the mixture can be washed with a solvent like chloroform to eliminate excess acid. cambridge.org The final product is then thoroughly dried. cambridge.org

Advanced Spectroscopic and Analytical Characterization of Calcium Di Octacosanoate and Its Composites

Spectroscopic Probes for Molecular Structure and Interactions

Spectroscopic techniques are indispensable for probing the molecular structure of calcium di(octacosanoate) and its interactions at a molecular level within a composite matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Octacosanoate (B1238098) Moiety Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For calcium di(octacosanoate), both ¹H and ¹³C NMR would be employed to confirm the structure of the octacosanoate aliphatic chain.

In ¹H NMR, the long alkyl chain of the octacosanoate moiety would produce characteristic signals. The terminal methyl (CH₃) protons would appear as a triplet at approximately 0.8-0.9 ppm. The vast number of methylene (B1212753) (CH₂) groups would create a large, overlapping multiplet around 1.2-1.4 ppm. The methylene group alpha to the carboxylate group (α-CH₂) is deshielded and would resonate further downfield, typically around 2.1-2.4 ppm.

¹³C NMR provides complementary information, allowing for the identification of each unique carbon atom in the molecule. researchgate.net The carbonyl carbon of the carboxylate group is highly deshielded and would appear significantly downfield, often in the range of 175-185 ppm. The carbons of the aliphatic chain would produce a series of signals between approximately 14 and 35 ppm, with the terminal methyl carbon being the most upfield signal. Due to the similarity in the chemical environment of the internal methylene carbons, their signals may overlap significantly.

Table 1: Predicted NMR Chemical Shifts (δ) for Calcium Di(octacosanoate) in a suitable solvent. This table presents expected values based on known principles of NMR spectroscopy.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Terminal CH₃ | ~0.85 (triplet) | ~14 |

| Bulk (CH₂)n | ~1.25 (multiplet) | ~22-30 |

| CH₂ adjacent to COO⁻ | ~2.2 (triplet) | ~34 |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting and Phase Identification

Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, offers a molecular fingerprint of the compound, revealing information about its functional groups and crystalline structure. ehu.esresearchgate.net

For calcium di(octacosanoate), the FTIR and Raman spectra are dominated by the vibrations of the long hydrocarbon chain and the carboxylate headgroup. Key spectral features include:

C-H Stretching: Strong, sharp bands in the 2800-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups.

Carboxylate Stretching: The most diagnostic peaks for the salt formation are those of the carboxylate group (COO⁻). Unlike a free carboxylic acid which shows a C=O stretch around 1700 cm⁻¹, the salt shows two distinct bands: an asymmetric stretching vibration (νₐ(COO⁻)) typically between 1540-1580 cm⁻¹ and a symmetric stretching vibration (νₛ(COO⁻)) between 1400-1470 cm⁻¹. The exact positions of these bands are sensitive to the coordination environment of the calcium ion and the crystal packing, making them useful for phase identification. scielo.br

CH₂ Bending: A characteristic scissoring vibration for the methylene groups appears around 1470 cm⁻¹. scielo.br

These techniques are particularly useful for studying composites, as shifts in these vibrational frequencies can indicate interactions between the calcium di(octacosanoate) and the host matrix, such as a polymer. ehu.es

Table 2: Characteristic Vibrational Bands for Calcium Di(octacosanoate). This table presents expected vibrational frequencies based on published data for similar metallic stearates.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Asymmetric CH₂ Stretch | ~2915 | FTIR/Raman |

| Symmetric CH₂ Stretch | ~2850 | FTIR/Raman |

| Asymmetric COO⁻ Stretch | ~1540-1580 | FTIR |

| Symmetric COO⁻ Stretch | ~1400-1470 | FTIR |

Chromatographic and Mass Spectrometric Techniques for Purity and Compositional Analysis

To assess the purity of calcium di(octacosanoate) or to quantify it within complex mixtures, chromatographic separation coupled with mass spectrometry is the method of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis within Complex Matrices

Direct analysis of calcium di(octacosanoate) by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its salt nature and extremely low volatility. mdpi.comuva.nl Therefore, a chemical derivatization step is required. The typical procedure involves:

Acidification: The calcium salt is first converted back to the free fatty acid (octacosanoic acid) by treatment with a strong acid.

Esterification: The resulting octacosanoic acid is then converted into a more volatile ester, most commonly the methyl ester (FAME - Fatty Acid Methyl Ester), by reacting it with a reagent like methanol (B129727) in the presence of an acid catalyst. google.com

GC-MS Analysis: The resulting octacosanoate methyl ester is then injected into the GC-MS system. The gas chromatograph separates the ester from other components in the matrix based on its boiling point and interaction with the GC column. researchgate.net The mass spectrometer then fragments the eluted ester, producing a characteristic mass spectrum that allows for unambiguous identification and quantification. The fragmentation pattern would typically show a molecular ion peak (M⁺) and a prominent peak corresponding to the McLafferty rearrangement.

This method is highly sensitive and specific, making it ideal for determining the purity of the octacosanoate chain and for quantifying its presence in complex samples like polymer extracts. dergipark.org.trmdpi.com

Thermal Analysis Techniques Applied to Calcium Di(octacosanoate) in Polymer Systems

Thermal analysis techniques are crucial for understanding how calcium di(octacosanoate) behaves at elevated temperatures, which is particularly relevant when it is used as an additive in polymers that undergo melt processing. nist.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For calcium di(octacosanoate), TGA can determine its thermal stability and decomposition temperature. When incorporated into a polymer, TGA can reveal if the additive alters the degradation profile of the polymer matrix.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a controlled temperature program. DSC analysis of calcium di(octacosanoate) would show its melting point, which for similar calcium salts is a broad range rather than a sharp peak. scielo.brscielo.br In a polymer composite, DSC can be used to study the effect of the additive on the polymer's glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). The presence of calcium di(octacosanoate) can influence the polymer's crystallization behavior, sometimes acting as a nucleating agent which can affect the final mechanical and optical properties of the material. joenhermans.nl

Table 3: Hypothetical Thermal Properties of Calcium Di(octacosanoate). This table presents plausible thermal data based on values for similar long-chain calcium salts.

| Thermal Property | Typical Value | Technique |

|---|---|---|

| Melting Range | 140 - 180 °C | DSC |

Microscopic Approaches for Morphological and Microstructural Characterization

Microscopy techniques are vital for visualizing the physical form of calcium di(octacosanoate) and its distribution within a composite material. The size, shape, and dispersion of the additive particles can have a profound impact on the bulk properties of the final product. researchgate.net

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface morphology of materials. For a polymer composite, SEM coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDS) can be used to examine a fracture surface. This allows for the visualization of the calcium di(octacosanoate) particles or agglomerates and their degree of dispersion within the polymer matrix. up.ac.za The EDS component can confirm the elemental composition of the particles, identifying the presence of calcium.

Transmission Electron Microscopy (TEM) provides even higher magnification, allowing for the observation of the internal structure of the material. mdpi.com For nanocomposites, TEM can be used to visualize the dispersion of individual calcium di(octacosanoate) crystallites and to study the interface between the additive and the polymer matrix. researchgate.netnist.gov This level of detail is critical for understanding how the additive functions as a lubricant or reinforcing agent on a nanoscale. The morphology of metallic soaps often appears as packed, plate-like microstructures. dergipark.org.tr

Polarizing Microscopy for Spherulite Morphologies in Polymer Composites

Polarizing Optical Microscopy (POM) is a powerful technique for visualizing the crystalline superstructure, known as spherulites, in semi-crystalline polymers. The addition of nucleating agents, such as calcium salts of long-chain fatty acids, can significantly influence the size, number, and morphology of these spherulites, which in turn dictates the mechanical and optical properties of the polymer composite.

In studies of isotactic polypropylene (B1209903) (iPP), the influence of nucleating agents on spherulite morphology is clearly observable with POM. mdpi.com For instance, neat iPP typically exhibits large, well-defined spherulites. mdpi.com When a β-nucleating agent, such as a mixture of pimelic acid and calcium stearate (B1226849), is introduced, a distinct change in the crystalline structure is observed. mdpi.com The presence of such an additive can induce the formation of a high content of β-phase spherulites, which are characterized by a different crystalline arrangement compared to the more common α-phase. sci-hub.se These β-spherulites often appear brighter under polarized light and their size and distribution can be controlled by the concentration of the nucleating agent. sci-hub.se

Research on polypropylene/sericite composites has shown that the in-situ formation of calcium pimelate (B1236862) (PA-Ca), an effective β-nucleating agent, leads to the disappearance of large, complete α-spherulites and the continuous reduction of bright β-spherulites with increasing content of untreated sericite. sci-hub.se The size of spherulites in pure polypropylene can range from 50 to 100 μm, and the introduction of a calcium-based nucleating agent can lead to a significant reduction in spherulite size, resulting in a more uniform and finer crystalline texture. mdpi.comsci-hub.se

Table 1: Spherulite Morphology in Polypropylene Composites Observed by POM

| Composite System | Observation | Spherulite Characteristics |

|---|---|---|

| Neat Isotactic Polypropylene (iPP) | Well-developed spherulites with Maltese cross patterns. mdpi.com | Large spherulite size (50-100 μm), predominantly α-phase. sci-hub.se |

| iPP with Pimelic Acid/Calcium Stearate | Significant presence of bright β-spherulites. mdpi.comsci-hub.se | Reduced spherulite size, high content of β-crystals. sci-hub.se |

Electron Microscopy for Filler Dispersion and Interfacial Analysis in Polymer Matrices

Electron microscopy, particularly Scanning Electron Microscopy (SEM), is indispensable for evaluating the dispersion of filler particles within a polymer matrix and for analyzing the interfacial adhesion between the filler and the polymer. For composites containing calcium di(octacosanoate) or its analogs, SEM provides direct visual evidence of how well the additive is distributed and how it interacts with the polymer at the micro and nanoscale.

In polypropylene composites filled with calcium carbonate (which is often surface-treated with stearic acid, forming a layer of calcium stearate), SEM analysis of cryo-fractured surfaces is a common method to assess dispersion. ias.ac.inresearchgate.net Good dispersion is characterized by the uniform distribution of individual particles with minimal agglomeration. researchgate.net Surface modification of the filler particles with a fatty acid salt like calcium stearate is known to improve dispersion by reducing the surface energy of the filler and enhancing its compatibility with the nonpolar polymer matrix. scielo.br

SEM micrographs can reveal the quality of the interface between the filler and the polymer. A strong interfacial adhesion often results in a fracture surface where the polymer appears to be well-adhered to the filler particles. Conversely, poor adhesion is indicated by voids or gaps around the particles, suggesting particle pull-out during fracture. ingentaconnect.com In studies of poly(butylene adipate-co-terephthalate) (PBAT) composites, modified calcium carbonate fillers showed improved interfacial compatibility, leading to enhanced mechanical properties. frontiersin.org Similarly, in PBT/CaCO3 composites, stearic acid coating on the filler particles was found to promote better polymer-filler interaction. ias.ac.in

Table 2: SEM Analysis of Filler Dispersion and Interfacial Properties

| Composite System | Filler | Observation from SEM |

|---|---|---|

| Polypropylene/Calcium Carbonate | Uncoated CaCO3 | Evidence of particle agglomeration. researchgate.net |

| Polypropylene/Calcium Carbonate | Stearic Acid Coated CaCO3 | Improved dispersion and distribution of nanoparticles in the PP matrix. researchgate.net |

| PBT/Calcium Carbonate | Stearic Acid Coated CaCO3 | Better polymer-filler interaction and a more compatible interface. ias.ac.in |

X-ray Diffraction (XRD) for Crystalline Structure and Crystallinity Assessments

X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline structure of materials. For calcium di(octacosanoate) and its composites, XRD is used to identify the crystalline phases present, determine the degree of crystallinity, and analyze the arrangement of molecules in the crystal lattice.

The XRD pattern of a long-chain calcium carboxylate like calcium stearate exhibits characteristic diffraction peaks that correspond to the layered structure of the molecule. scispace.com These peaks are a result of the regular, repeating arrangement of the calcium ions and the aliphatic chains. For precipitated calcium stearate, diffraction peaks have been observed at 2θ values of approximately 5.5°, 7.42°, 9.10°, 11.02°, 12.86°, and 15.58°, which correspond to higher-order diffractions of the bilayer distance. scispace.com From these values, the bilayer distance of precipitated calcium stearate was calculated to be 4.8 nm. scispace.com

When incorporated into a polymer matrix, the XRD pattern of the composite will be a superposition of the patterns of the polymer and the additive. The presence of the calcium salt can influence the crystalline structure of the polymer itself. For example, in polypropylene, certain additives can promote the formation of the β-crystalline phase, which can be identified and quantified using XRD. researchgate.net Furthermore, XRD can be used to study the polymorphism of calcium stearate, as different hydrated and anhydrous forms will produce distinct diffraction patterns. up.ac.za

Table 3: Characteristic XRD Peaks for Calcium Stearate

| 2θ (degrees) | Corresponding Feature | Reference |

|---|---|---|

| 5.5°, 7.42°, 9.10°, 11.02°, 12.86°, 15.58° | Higher-order diffractions of the bilayer distance in precipitated CaSt2. scispace.com | scispace.com |

Quantitative and Qualitative Analytical Methods for Additive Measurement

A variety of analytical methods are employed for the qualitative and quantitative determination of calcium di(octacosanoate) and similar additives in polymer composites. These methods are crucial for quality control and for understanding the relationship between additive concentration and material performance.

Qualitative Analysis: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the qualitative identification of calcium carboxylates. The presence of the carboxylate group (COO-) gives rise to characteristic absorption bands in the infrared spectrum. For calcium stearate, strong antisymmetric stretching bands are observed around 1577 cm⁻¹ and 1543 cm⁻¹. scispace.commdpi.com The relative intensities of these bands can provide information about the coordination environment of the calcium ions. scispace.com The presence of the long alkyl chain is confirmed by C-H stretching vibrations around 2914 cm⁻¹ and 2850 cm⁻¹. scispace.com Attenuated Total Reflectance (ATR)-FTIR is particularly useful for analyzing the surface of polymer samples. researchgate.net

Quantitative Analysis: For quantitative analysis, chromatographic techniques are often employed. Gas Chromatography (GC) can be used to determine the concentration of calcium stearate in a polymer matrix. nih.govresearchgate.net This typically involves an extraction step followed by derivatization of the stearic acid to a more volatile form, such as methyl stearate, which is then quantified by GC. google.comgoogle.com A method involving dispersive liquid-liquid microextraction followed by GC analysis has been developed for the determination of calcium stearate in polyolefins, with a reported limit of detection (LOD) of 60 ppm in a polymer sample. nih.govresearchgate.net

Other techniques such as Supercritical Fluid Extraction (SFE) coupled with Supercritical Fluid Chromatography (SFC) offer an alternative for the efficient extraction and quantification of additives from polymers. researchgate.net

Table 4: Analytical Methods for the Determination of Calcium Carboxylates

| Technique | Method | Application | Key Findings/Parameters |

|---|---|---|---|

| FTIR Spectroscopy | Qualitative identification based on characteristic absorption bands. scispace.commdpi.com | Identification of calcium stearate in polymer composites. | Carboxylate bands at 1577 cm⁻¹ and 1543 cm⁻¹. scispace.com |

| Gas Chromatography (GC) | Quantitative analysis after extraction and derivatization. nih.govresearchgate.net | Determination of calcium stearate content in polyolefins. | LOD of 60 ppm in polymer samples. nih.gov |

Calcium Di Octacosanoate As a Polymer Additive: Mechanisms and Performance Modulation

Role as a Nucleating Agent in Polymer Crystallization

The primary function of calcium di(octacosanoate) in many polymer systems is to act as a nucleating agent. Nucleating agents are additives that accelerate the crystallization process by providing sites for the initiation of crystal growth. specialchem.com This acceleration can lead to improved processing efficiency and modified material properties. redalyc.org

Influence on Polymer Spherulite Morphology and Crystallization Kinetics

The addition of a nucleating agent like calcium di(octacosanoate) can profoundly impact the spherulitic morphology of a polymer. Spherulites are spherical semi-crystalline structures that form during the cooling of a polymer melt. numberanalytics.com The size and number of these spherulites are critical determinants of the polymer's mechanical and optical properties. numberanalytics.commdpi.com By providing a high density of nucleation sites, calcium di(octacosanoate) promotes the formation of a larger number of smaller spherulites. specialchem.com This refined crystal structure can lead to improvements in properties such as toughness and clarity. specialchem.com

The crystallization kinetics, or the rate of crystallization, is also significantly affected. The presence of nucleation sites lowers the energy barrier for crystal formation, leading to a faster crystallization process at higher temperatures. researchgate.net This is often observed as an increase in the crystallization temperature (Tc) during differential scanning calorimetry (DSC) analysis. redalyc.org The accelerated crystallization can reduce cycle times in processing methods like injection molding, thereby increasing production efficiency. redalyc.org

Impact on Rheological Properties and Processability of Polymer Melts

The rheological properties of a polymer melt, which describe its flow and deformation behavior, are crucial for its processability. nih.govrsc.org The introduction of additives like calcium di(octacosanoate) can alter these properties. While the specific effects can be complex and dependent on the polymer system and additive concentration, some general trends are observed. The addition of particulate fillers can increase the viscosity of the polymer melt. psu.edu However, in some cases, small amounts of finely dispersed additives can act as lubricants, reducing intermolecular friction and improving flow. researchgate.net The modification of rheological properties directly impacts the ease and efficiency of processing techniques such as extrusion and molding. diva-portal.org

Enhancing Mechanical and Thermomechanical Properties of Polymer Composites

The modifications in crystallization and rheology induced by calcium di(octacosanoate) translate into significant enhancements in the mechanical and thermomechanical properties of polymer composites.

Polyoxymethylene (POM) Composites: Reduction of Friction Coefficient and Enhancement of Wear Resistance

Polyoxymethylene (POM) is an engineering thermoplastic known for its high stiffness, low friction, and excellent wear resistance. elsharqpolymers.com The incorporation of additives can further enhance these tribological properties. Fillers can reduce the coefficient of friction and improve wear resistance. nih.govplaschina.com.cn For instance, studies on POM composites with other fillers have shown that the addition of certain particles can significantly enhance wear performance. researchgate.net The mechanism often involves the formation of a transfer film on the mating surface, which reduces direct contact and wear. While direct studies on calcium di(octacosanoate) in POM are limited, its role as a fine particulate filler suggests it could contribute to reduced friction and enhanced wear resistance in a similar manner to other mineral fillers. researchgate.netresearchgate.net

Polypropylene (B1209903) (PP) Composites: Modulation of Tensile Strength, Elongation, and Elastic Modulus

In Polypropylene (PP) composites, the addition of mineral fillers like calcium carbonate has been shown to modulate mechanical properties. The tensile strength and Young's modulus of PP composites can be improved with the addition of fillers. scirp.orgresearchgate.net For example, the ultimate tensile strength of PP/CaCO3 composites has been observed to increase significantly with filler content up to a certain percentage. scirp.orgresearchgate.net However, the elongation at break may decrease as the filler content increases, indicating a more brittle material. scirp.org The effectiveness of the filler in enhancing these properties strongly depends on the particle size, dispersion, and interfacial adhesion between the filler and the polymer matrix. expresspolymlett.comredalyc.org As a nucleating agent, calcium di(octacosanoate) can lead to a more uniform and finer crystalline structure, which can contribute to improved tensile properties. researchgate.net

Table 1: Effect of CaCO₃ Addition on Mechanical Properties of Polypropylene (PP) Composites This table is based on data for general calcium carbonate fillers as a proxy for the effects of calcium di(octacosanoate).

| Filler Content (%) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |

| 0 | 4.75 | 5.75 | ~1.5 |

| 25 | 7.5 | 9.5 | Increased |

Data compiled from multiple sources indicating general trends. scirp.orgresearchgate.net

Polyamide 12 (PA12) Composites: Optimization of Thermal Response and Ductility Characteristics

In Polyamide 12 (PA12) composites, additives are used to optimize properties for specific applications like selective laser sintering (SLS). The addition of fillers can alter the thermal response, improving melting and crystallization behavior. aalto.fimdpi.com This can lead to better processing and final part properties. While mineral fillers often increase stiffness, they can also reduce ductility. mdpi.commdpi.com However, surface modification of the filler can help to regain some of the lost ductility. aalto.finih.gov By acting as a nucleating agent, calcium di(octacosanoate) can influence the crystallization behavior of PA12, potentially leading to an optimized thermal response. aalto.fimdpi.com The fine particle size and potential for surface modification could also play a role in balancing the stiffness and ductility of the final composite. mdpi.comnih.gov

Strategies for Surface Modification and Interfacial Adhesion Enhancement in Polymer-Filler Systems

Organic Functionalization of Mineral Fillers to Improve Polymer Compatibility

Mineral fillers such as calcium carbonate, talc, and silica (B1680970) are frequently incorporated into polymers to reduce costs and improve properties like stiffness and dimensional stability. tappi.orgmdpi.com However, these mineral fillers are inherently hydrophilic (water-attracting) and have high surface energy, making them incompatible with most non-polar, hydrophobic polymer matrices like polyolefins. msrjournal.com This incompatibility leads to poor dispersion of the filler within the polymer, forming agglomerates that can act as stress concentration points and degrade the mechanical properties of the composite. msrjournal.com

To overcome this challenge, organic functionalization of the filler surface is a widely adopted strategy. This involves treating the mineral filler with organic molecules that act as a bridge between the inorganic filler and the organic polymer matrix. researchgate.net One common method is to coat the filler particles with a thin layer of a long-chain carboxylic acid or its metallic salt, such as calcium di(octacosanoate).

The mechanism involves the polar carboxylate head of the molecule (-COO⁻) adsorbing or chemically bonding to the surface of the mineral filler. The long, non-polar hydrocarbon tail (in this case, the C27H55 chain of the octacosanoate) then orients outwards, creating a new, hydrophobic surface on the filler particle. This organic layer reduces the surface energy of the filler and makes it organophilic, significantly improving its wettability and dispersion within the hydrophobic polymer melt. msrjournal.com Improved dispersion and interfacial adhesion lead to enhanced mechanical properties, such as tensile strength and impact resistance, in the final composite material. researchgate.net

Table 1: Effects of Organic Functionalization on Filler-Polymer Systems

| Property | Unmodified Mineral Filler | Organically Functionalized Filler | Rationale for Improvement |

| Dispersion in Polymer | Poor, tendency to agglomerate msrjournal.com | Good, uniform distribution | Reduced surface energy and improved wettability of the filler in the polymer matrix. |

| Interfacial Adhesion | Weak | Strong | The organic coating acts as a compatibilizer, creating a bridge between the filler and polymer. |

| Mechanical Strength | Often reduced due to filler agglomerates | Enhanced tensile and impact strength researchgate.net | Better stress transfer from the polymer matrix to the dispersed filler particles. |

| Processability | Can increase viscosity unpredictably | Improved melt flow and processing | Better dispersion and lubrication effect from the organic coating. |

Development of Hybrid Nucleating Agent Systems for Controlled Polymer Foaming

Polymer foams are widely used for their lightweight, insulation, and cushioning properties. The foaming process involves the creation and growth of gas bubbles (cells) within a polymer matrix. google.com The final properties of the foam are heavily influenced by its cellular structure, specifically the cell size and cell density. Nucleating agents are additives used to control this structure by providing sites for bubble formation (nucleation). specialchem.com

Hybrid nucleating agents, which combine an inorganic mineral with an organic nucleating agent, have been developed to achieve finer and more uniform cell structures in polymer foams. google.com Calcium di(octacosanoate) can function as the organic component in such a system. A process for creating these hybrid agents involves dispersing an organic nucleating agent, like calcium di(octacosanoate), and then coating it onto the surface of a mineral nucleating agent, such as wollastonite (a form of calcium silicate). google.com

This hybrid approach offers several advantages. The mineral component acts as a primary support and dispersing aid, while the organic coating, such as calcium di(octacosanoate), provides a high density of active sites for heterogeneous nucleation of gas bubbles. mdpi.com This results in a higher nucleation rate and the formation of a microcellular foam structure with smaller, more uniform cells compared to using either component alone. researchgate.net

Table 2: Components and Function in a Hybrid Nucleating Agent System for Polymer Foaming

| Component | Example Material | Function in Hybrid System |

| Inorganic Material | Wollastonite (Calcium Silicate) google.com | Provides a carrier for the organic agent and contributes to nucleation. google.com |

| Organic Nucleating Agent | Calcium di(octacosanoate) google.com | Coats the inorganic particle, creating localized sites for controlled bubble nucleation. google.com |

| Dispersing Medium | Liquid (e.g., water or solvent) | Used during the preparation phase to uniformly disperse and coat the organic agent onto the inorganic material. google.com |

| Polymer Matrix | Polypropylene, Polylactic Acid | The base material to be foamed. |

| Foaming Agent | Physical (e.g., CO₂, N₂) or Chemical | The gas source that creates the foam cells. google.com |

Investigations into the Long-Term Performance and Durability of Calcium Di(octacosanoate)-Modified Polymers

The long-term performance and durability of a polymeric material refer to its ability to maintain its essential properties during its service life when exposed to various environmental factors. mdpi.com The addition of additives like calcium di(octacosanoate) can play a significant role in determining this durability.

Stability against Environmental Degradation and Aging Effects

Calcium di(octacosanoate), like other metallic stearates such as calcium stearate (B1226849), functions as an effective acid scavenger. researchgate.netgoogle.com It neutralizes these harmful acidic residues through a simple acid-base reaction, converting them into harmless calcium salts and octacosanoic acid. By removing the acid catalyst, it helps to protect the polymer from degradation during high-temperature processing and throughout its service life. baerlocher.com This stabilization role is crucial for ensuring the long-term thermal stability and integrity of the polymer. specialchem.com The degradation of polymers is a complex process influenced by factors like temperature, UV radiation, and the presence of additives. nih.govresearchgate.net By neutralizing acids, calcium di(octacosanoate) helps to mitigate one of the key chemical pathways of degradation. lohtragon.com

Synergistic and Antagonistic Interactions with Other Polymer Additives

Polymers are rarely used without a complex package of additives designed to enhance processing, performance, and longevity. These packages often include antioxidants, light stabilizers, lubricants, and other functional additives. The interactions between these components can be synergistic (the combined effect is greater than the sum of the parts), additive (the effects simply add up), or antagonistic (the additives interfere with each other). researchgate.net

Synergistic Interactions : As an acid scavenger, calcium di(octacosanoate) exhibits synergy with primary and secondary antioxidants. Many antioxidants are sensitive to acidic conditions. By neutralizing acids, calcium di(octacosanoate) helps to maintain the stability and efficiency of the antioxidants, allowing them to better protect the polymer from thermo-oxidative degradation. baerlocher.com For instance, in polyolefin formulations, a combination of a phenolic antioxidant, a phosphite (B83602) processing stabilizer, and an acid scavenger like a calcium stearate (a close analog to calcium di(octacosanoate)) is a standard and effective stabilization package. specialchem.com

Antagonistic Interactions : While generally beneficial, metallic soaps can sometimes have antagonistic interactions. For example, the overuse of calcium-based acid scavengers in formulations containing certain types of halogenated flame retardants can sometimes interfere with the flame-retardant mechanism, although this is highly dependent on the specific chemistry of the components. Careful formulation is required to balance the benefits of acid scavenging with the performance of other functional additives. epo.org

Table 3: Interaction Profile of Calcium Di(octacosanoate) with Other Polymer Additives

| Additive Type | Example | Interaction with Calcium Di(octacosanoate) | Mechanism/Outcome |

| Primary Antioxidants (Phenolic) | Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Synergistic | Calcium di(octacosanoate) neutralizes acidic residues that would otherwise decompose the antioxidant, thus enhancing long-term thermal stability. baerlocher.comspecialchem.com |

| Secondary Antioxidants (Phosphites) | Tris(2,4-di-tert-butylphenyl) phosphite | Synergistic | Protects the phosphite stabilizer from hydrolysis, which is catalyzed by acids, thereby improving processing stability. |

| Hindered Amine Light Stabilizers (HALS) | Poly((6-((1,1,3,3-tetramethylbutyl)amino)-1,3,5-triazine-2,4-diyl)(2,2,6,6-tetramethyl-4-piperidyl)imino)-1,6-hexanediyl((2,2,6,6-tetramethyl-4-piperidyl)imino)) | Generally Additive/Slightly Synergistic | Some HALS are basic and can be affected by acidic species. The acid scavenging action of calcium di(octacosanoate) can help preserve HALS efficiency. |

| Other Fillers (e.g., Calcium Carbonate) | Calcium Carbonate | Synergistic | Calcium di(octacosanoate) can act as a surface modifier for the filler, improving its dispersion and adhesion, leading to better mechanical properties. tappi.org |

Tribological Performance and Lubrication Mechanisms of Calcium Di Octacosanoate

Fundamental Studies on Friction Reduction in Metalworking and Polymeric Systems

Calcium di(octacosanoate), a metallic soap, functions as an effective lubricant in various industrial applications, including metalworking and polymer processing. Its friction-reducing capabilities stem from the molecular structure, which consists of a polar calcium cation and two long, non-polar hydrocarbon chains.

In the context of polymeric systems, such as the extrusion of high-density polyethylene (B3416737) (HDPE), calcium stearate (B1226849)—a close structural analog of calcium di(octacosanoate)—is used to provide lubrication between the metal die surface and the polymer melt interface. 3m.com These additives, which melt during processing, act as a low-viscosity fluid that reduces friction. 3m.com This lubrication helps to eliminate melt fracture and reduce extrusion pressures. 3m.com The effectiveness of friction reduction can be concentration-dependent. For instance, in one study, increasing the concentration of calcium stearate in HDPE from 1000 ppm to 6000 ppm progressively reduced or eliminated melt fracture over time. 3m.com

In metalworking, additives in lubricating fluids are crucial for reducing friction, machining forces, and the wear of cutting tools. researchgate.net While specific studies on calcium di(octacosanoate) are limited, the principles of boundary lubrication by metallic soaps are applicable. The long alkyl chains form an adsorbed layer on the metal surfaces, providing a low-shear interface that prevents direct metal-to-metal contact under high pressure.

Table 1: Effect of Calcium Stearate Concentration on Melt Fracture Elimination in HDPE Extrusion

| Calcium Stearate Concentration (ppm) | Time to Eliminate Melt Fracture | Observations | Source |

|---|---|---|---|

| 1000 | Not eliminated after 120 minutes | Film surface remained 100% melt fractured. | 3m.com |

| 3000 | Not completely eliminated after 120 minutes | Melt fracture reduced to less than 5% after 30 minutes, but persisted. Die build-up observed after 60 minutes. | 3m.com |

| 6000 | Complete elimination after 1 hour | Die build-up was observed more quickly, after 30 minutes. | 3m.com |

Mechanisms of Wear Resistance Enhancement in Advanced Composite Materials

In advanced composite materials, particularly polymer composites, the enhancement of wear resistance is often achieved by incorporating inorganic fillers. While direct studies on calcium di(octacosanoate) as a primary anti-wear additive in composites are scarce, extensive research on calcium carbonate (CaCO₃) provides insight into the role of calcium-based compounds in improving tribological performance. researchgate.netresearchgate.netdoaj.org The incorporation of inorganic particles like CaCO₃ into a polymer matrix can significantly enhance strength, thermal stability, and wear resistance. researchgate.net

The primary mechanism by which these fillers improve wear resistance is by increasing the hardness and load-bearing capacity of the composite material. doaj.orgnih.gov The filler particles, being harder than the polymer matrix, help to shield the matrix from abrasive and adhesive wear mechanisms. researchgate.net Studies on polypropylene (B1209903) (PP) composites have shown that the addition of calcium carbonate can improve wear resistance by about 70% compared to the neat polymer. researchgate.net Similarly, introducing CaCO₃ nano reinforcements into carbon fiber/epoxy composites has been shown to drastically reduce both the coefficient of friction (by 65%) and the specific wear rate (by 75%). researchgate.net

The effectiveness of wear resistance enhancement depends on several factors, including the particle size, shape, concentration, and the degree of dispersion within the polymer matrix. researchgate.netnih.gov A higher content of fillers generally leads to reduced wear. nih.gov For example, adding 15% by weight of CaCO₃ to an epoxy resin was found to improve mechanical properties and thermal resistance, making the resulting composite suitable for high-speed applications with better wear characteristics. researchgate.netdoaj.org Analysis of worn surfaces often reveals that the filler particles help to prevent severe deformation and material loss of the polymer matrix under frictional contact. researchgate.net

Table 2: Improvement of Wear Resistance in Polymer Composites with Calcium-Based Fillers

| Polymer Matrix | Filler | Filler Concentration (wt%) | Key Finding | Source |

|---|---|---|---|---|

| Polypropylene (PP) | Calcium Carbonate (CaCO₃) | 10% | Improved wear resistance by ~70% compared to neat PP. | researchgate.net |

| Epoxy/Carbon Fiber | Calcium Carbonate (CaCO₃) Nano reinforcements | Not specified | Reduced coefficient of friction by 65% and specific wear rate by 75%. | researchgate.net |

| Epoxy Resin | Calcium Carbonate (CaCO₃) | 15% | Improved mechanical properties, thermal resistance, and wear characteristics. | researchgate.netdoaj.org |

Structure-Property Relationships: Influence of Alkyl Chain Length and Counterion on Tribological Performance

The tribological performance of metallic soaps like calcium di(octacosanoate) is intrinsically linked to their molecular structure, specifically the length of the alkyl chain and the nature of the metal counterion.

Influence of the Counterion: The calcium (Ca²⁺) counterion plays a critical role. As a divalent cation, it bridges two fatty acid chains, creating a structure that is more robust than that of monovalent soaps (e.g., sodium stearate). This structure contributes to the thermal stability of the compound. In polymeric systems, the polarity imparted by the calcium ion is crucial for its function as an internal lubricant. tianswax.com The calcium can interact with polar sites on a polymer like PVC, anchoring the lubricant molecule to the resin. tianswax.com This allows the non-polar alkyl chains to orient themselves to create an effective lubricating interface between polymer segments. tianswax.com This interaction is distinct from that of a purely non-polar lubricant like paraffin (B1166041) wax, highlighting the importance of the metallic counterion in the lubrication mechanism. tianswax.com

Analysis of Tribofilm Formation and Interfacial Phenomena under Frictional Loading

Under conditions of frictional loading and elevated contact temperatures, lubricants and their additives undergo tribochemical reactions with the contacting surfaces to form a protective surface layer known as a tribofilm. mdpi.comnih.gov This thin, sacrificial film is essential for reducing friction and preventing wear in the boundary lubrication regime. nih.govscispace.com

For a compound like calcium di(octacosanoate), the formation of a tribofilm is a dynamic process involving several phenomena. Initially, the molecules are physically adsorbed onto the metal or polymer surfaces. The long alkyl chains orient themselves to create a low-shear plane, providing initial lubrication.

As sliding continues, the localized high temperatures and pressures at the asperity contacts can cause the decomposition of the calcium di(octacosanoate) molecules. nih.gov This tribochemical reaction is critical for forming a more durable protective layer. The calcium cation can react with the substrate, especially on fresh metal surfaces exposed during wear. This can lead to the formation of a complex boundary film composed of calcium oxides, carbonates, and organometallic compounds. nih.govmdpi.com For instance, studies on calcium sulfonate greases have shown the formation of tribofilms containing CaCO₃ and CaO on rubbing surfaces. mdpi.com These inorganic components can fill in the gaps between rubbing surfaces and provide a hard, load-bearing layer that enhances anti-wear and extreme pressure properties. nih.gov

Calcium Di Octacosanoate in Specialized Material Systems and Conservation Science

Characterization and Role in Wax Compositions and Coating Materials

Calcium di(octacosanoate) is a metallic salt of octacosanoic acid, a long-chain saturated fatty acid. As a member of the metallic soap family, its unique structure, featuring a polar calcium "head" and two long non-polar hydrocarbon "tails," imparts a range of functional properties that are leveraged in both historical and modern material applications.

The study of ancient artifacts reveals the sophisticated use of materials by early civilizations. In the context of Roman wall paintings, the identification of binding media, pigments, and degradation products is crucial for understanding artistic techniques and developing conservation strategies. While the primary binder in Roman frescoes was lime (calcium carbonate), organic materials were sometimes used for specific effects or in different painting techniques.

The formation of calcium soaps, or long-chain calcium carboxylates like calcium di(octacosanoate), has been identified as a degradation phenomenon in many oil paintings, occurring from the interaction between fatty acids in the binding medium and metal ions in pigments or grounds. ekb.eg In Roman wall paintings, the abundant calcium source is the lime plaster (CaCO3) itself. imeko.orgresearchgate.net The presence of long-chain fatty acids could stem from the use of organic binders or protective coatings, such as waxes.

Research on wall paintings from Roman sites like Herculaneum has confirmed the use of waxes, which contain long-chain fatty acids. mdpi.com The interaction of these fatty acids with the calcium carbonate in the plaster can lead to the formation of stable calcium carboxylates. The detection of these compounds provides insight into the original materials used and the chemical degradation pathways affecting the artwork.

Identifying these compounds within the complex matrix of a paint layer requires a multi-technique analytical approach. queensu.ca Conservators and scientists employ a range of non-invasive and micro-destructive methods to characterize the materials.

Interactive Data Table 1: Analytical Techniques for Identifying Calcium Soaps in Cultural Heritage

Users can filter by technique or the type of information it provides.

| Analytical Technique | Abbreviation | Information Obtained |

| Fourier-Transform Infrared Spectroscopy | FTIR | Identifies functional groups characteristic of carboxylates, confirming the presence of metal soaps. sik-isea.chresearchgate.net |

| Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy | SEM-EDX | Provides morphological information and elemental analysis, mapping the distribution of calcium and organic components. sik-isea.ch |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates and identifies specific fatty acids (like octacosanoic acid) after derivatization, confirming the chain length of the organic component. sik-isea.chresearchgate.net |

| Raman Spectroscopy | - | Offers complementary vibrational information to FTIR for identifying both organic and inorganic compounds, including pigments and alteration products. uantwerpen.be |

| X-ray Diffraction | XRD | Characterizes the crystalline structure of materials, which can help identify crystalline calcium soap phases and associated minerals. ekb.egqueensu.ca |

The identification of specific long-chain calcium soaps such as calcium di(octacosanoate) in Roman wall paintings can indicate the use of a high-melting-point wax, like montan wax (of which octacosanoic acid is a component), potentially used as a protective coating or to impart a polished finish to the surface.

In modern industrial applications, metallic stearates and other long-chain carboxylates are valued for their versatility. baerlocher.com Calcium di(octacosanoate), as a long-chain calcium soap, contributes specific properties to wax formulations and surface coatings. Its functions are primarily physical, stemming from its amphiphilic nature and the properties of its long hydrocarbon chains. goldstab.com

Key contributions include:

Water Repellency: The long, non-polar hydrocarbon tails create a hydrophobic (water-repelling) barrier on surfaces, making it a valuable additive in waterproofing agents and sealants. baerlocher.com

Rheology Modification: In liquid formulations like paints and inks, it acts as a thickening and gelling agent, helping to control viscosity and prevent the settling of pigments. nimbasia.com

Matting and Flattening Agent: When incorporated into lacquers and varnishes, it can reduce gloss to create a matte or satin finish. goldstab.com

Pigment Suspension: It functions as a dispersing agent, helping to keep pigment particles evenly suspended within a formulation, which ensures uniform color and consistency. baerlocher.comasiapalm.com

Lubrication and Slip: In coatings, it can reduce the coefficient of friction, providing a smoother surface and improved slip characteristics. asiapalm.com

Interactive Data Table 2: Functional Roles of Calcium Di(octacosanoate) in Modern Coatings

Users can sort the table by function or application.

| Function | Mechanism | Application Example |

| Hydrophobizing Agent | Orients non-polar fatty acid chains at the surface to create a water-repellent layer. | Waterproofing for building materials, sealants. baerlocher.comgoldstab.com |

| Thickening Agent | Forms a network structure within the liquid medium, increasing viscosity. | Paints, inks, and varnishes. nimbasia.com |

| Dispersing Aid | Coats pigment particles, preventing them from agglomerating and settling. | Pigmented coatings and lacquers. asiapalm.com |

| Matting Agent | Introduces microscopic surface roughness that scatters light, reducing gloss. | Matte varnishes and paints. goldstab.com |

Exploration of Excipient Functionality in Non-Biological Material Formulations

Beyond coatings, calcium di(octacosanoate) and related calcium soaps serve as functional excipients in a variety of solid and powder-based non-biological systems. An excipient is a substance formulated alongside the active ingredient of a product, included for the purpose of long-term stabilization, bulking up solid formulations, or conferring a therapeutic enhancement on the active ingredient in the final dosage form. In a non-biological context, it acts as a processing aid or performance enhancer.

Common functionalities include:

Mold Release Agent: In the processing of polymers and plastics, it prevents the material from sticking to molds, facilitating easier and more efficient production. goldstab.comakrochem.com

Acid Scavenger: During the melt processing of plastics like PVC, it can neutralize acidic byproducts, preventing polymer degradation and improving the thermal stability of the final product. baerlocher.comnimbasia.com

Anti-Caking Agent: For powdered materials, it coats particles to prevent them from clumping together by absorbing moisture and reducing intermolecular forces, ensuring powders remain free-flowing. baerlocher.com

Hydrophobic Agent in Construction: It is added to cement and fillers to increase water repellency, which helps to protect structures from moisture damage. baerlocher.comgoldstab.com

Advanced Lubricant and Grease Formulations Incorporating Calcium Di(octacosanoate)

Calcium di(octacosanoate) is used in the formulation of specialized lubricants and greases. Greases are essentially lubricating oils thickened with a soap to a semi-solid consistency. The nature of the thickener is critical to the grease's performance characteristics.

Calcium soaps are among the earliest and most common types of grease thickeners. Formulations incorporating long-chain calcium soaps like calcium di(octacosanoate) are valued for several properties:

Water Resistance: Calcium-based greases exhibit excellent resistance to being washed out by water, making them suitable for applications in wet or marine environments. google.com

Mechanical Stability: They maintain their consistency well under mechanical shear.

Corrosion Inhibition: The soap structure can form a protective film on metal surfaces, helping to prevent rust and corrosion.

Modern "calcium sulfonate" and "calcium complex" greases represent an advancement in this technology. seqens.comresearchgate.net While not solely based on simple calcium soaps, they often incorporate them and are characterized by an excess of calcium carbonate, which provides enhanced performance.

Interactive Data Table 3: Properties of Lubricants Containing Calcium Soaps

Users can review the performance benefits associated with each property.

| Property | Contribution of Calcium Soap Thickener | Performance Benefit |

| Thermal Stability | The long hydrocarbon chains provide a stable matrix that holds the base oil at operating temperatures. | Effective lubrication at elevated temperatures. nimbasia.com |

| Water Resistance | The hydrophobic nature of the soap repels water, preventing washout and emulsion formation. | Ideal for marine, automotive, and industrial equipment exposed to moisture. google.com |

| Extreme Pressure (EP) / Anti-Wear | Forms a tenacious film on metal surfaces that prevents direct metal-to-metal contact under high loads. | Reduced wear and prevention of component seizure in heavy-duty applications. google.com |

| Corrosion Protection | The polar nature of the soap provides good adhesion to metal surfaces, creating a barrier against corrosive agents. | Extended lifespan of lubricated parts. seqens.com |

The incorporation of calcium di(octacosanoate) and related long-chain soaps allows for the formulation of greases that provide reliable lubrication and protection in demanding industrial, automotive, and marine applications. seqens.com

Natural Occurrence, Biosynthesis, and Extraction of Octacosanoate Species in Biological Matrices

Identification of Octacosanoate (B1238098) in Diverse Botanical Sources (e.g., Amaranthus spinosus, Pedalium murex)

Octacosanoate, the anion of octacosanoic acid, is a naturally occurring very-long-chain fatty acid that has been identified in various plant species, typically as a component of more complex molecules like esters. Research has documented its presence in plants such as Amaranthus spinosus and Pedalium murex.

In Amaranthus spinosus, a thorny amaranth (B1665344) species, phytochemical investigations have led to the isolation of an aliphatic ester known as α-spinasterol octacosanoate from its roots. impactfactor.orgresearchgate.net This compound is an ester formed between α-spinasterol, a type of phytosterol, and octacosanoic acid. researchgate.net The presence of this specific ester highlights the role of octacosanoic acid in the chemical makeup of the plant's root system. impactfactor.orgusda.gov

Similarly, the fruits of Pedalium murex, commonly known as Large Caltrops, have been found to contain tetratriacontanyl octacosanoate. semanticscholar.orgresearchgate.net This compound is a wax ester, resulting from the combination of tetratriacontanol (a 34-carbon fatty alcohol) and octacosanoic acid. The identification of these esters in distinct plant species underscores the distribution of octacosanoate as a building block for lipids and waxes in the botanical world. semanticscholar.orgajpsonline.com

Table 1: Occurrence of Octacosanoate Derivatives in Botanical Sources

| Botanical Source | Plant Part | Identified Octacosanoate Compound | Reference |

|---|---|---|---|

| Amaranthus spinosus | Roots | α-spinasterol octacosanoate | impactfactor.orgresearchgate.netusda.gov |

| Pedalium murex | Fruits | Tetratriacontanyl octacosanoate | semanticscholar.orgresearchgate.net |

Investigation of Biosynthetic Pathways of Very Long Chain Fatty Acids and their Metal Salts in Natural Systems

The biosynthesis of octacosanoic acid, a type of very-long-chain fatty acid (VLCFA), is a fundamental process in plants occurring in the endoplasmic reticulum (ER). nih.govmdpi.comfrontiersin.org This process extends shorter fatty acid chains, primarily C16 and C18 fatty acids synthesized in the plastids, through a series of cyclical reactions. nih.govaocs.org

The core of VLCFA synthesis is the fatty acid elongase (FAE) complex, which consists of four key enzymes that work sequentially to add two-carbon units to a growing acyl chain. frontiersin.org The substrate for this elongation is typically a long-chain acyl-CoA, and the two-carbon donor is malonyl-CoA. aocs.org

The four enzymatic steps in the elongation cycle are:

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the first and rate-limiting step where a long-chain acyl-CoA condenses with malonyl-CoA. frontiersin.org

First Reduction: The resulting β-ketoacyl-CoA is then reduced by a β-ketoacyl-CoA reductase (KCR). frontiersin.org

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule. frontiersin.org

Second Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the double bond, yielding an acyl-CoA that is two carbons longer than the starting molecule. frontiersin.org

This four-step cycle is repeated until the desired chain length, such as the 28 carbons of octacosanoic acid, is achieved. nih.gov These VLCFAs are crucial for plants as precursors for various compounds, including cuticular waxes and suberin, which form protective barriers. mdpi.com

The formation of metal salts like Calcium di(octacosanoate) is not a direct enzymatic step in the biosynthetic pathway. Instead, it is a chemical event that can occur within the plant's tissues. If free octacosanoic acid is present in a cellular environment containing calcium ions (Ca²⁺), a salt can be formed. Calcium is a common element in geological and biological systems, found in minerals like calcite and aragonite. wikipedia.org In this reaction, the carboxylic acid group (-COOH) of two octacosanoic acid molecules each donates a proton (H⁺), becoming carboxylate anions (-COO⁻). These two negatively charged anions then form an ionic bond with a single, doubly-positive calcium cation (Ca²⁺), resulting in the stable salt, Calcium di(octacosanoate).

Methodologies for the Extraction and Isolation of Octacosanoate from Complex Natural Matrices

The extraction and isolation of octacosanoate from complex natural sources like plants is a multi-step process designed to separate the target compound from a myriad of other phytochemicals. rroij.comnih.gov The specific methodology depends on whether the target is a free fatty acid or an esterified form, such as those found in Amaranthus spinosus and Pedalium murex.

A general workflow for isolation includes the following stages:

Extraction: The initial step involves separating the desired compounds from the raw plant material. rroij.com This is typically achieved through solvent extraction, where dried and powdered plant material (e.g., roots or fruits) is treated with a solvent. plantarchives.org For lipid-soluble compounds like octacosanoate esters, nonpolar solvents such as petroleum ether or hexane (B92381) are often used. researchgate.net More comprehensive extractions might use solvents of increasing polarity, like ethanol (B145695) or methanol (B129727), to capture a broader range of compounds. plantarchives.org Advanced techniques like supercritical fluid extraction or ultrasound-assisted extraction can also be employed for greater efficiency. rroij.comnih.gov

Purification and Fractionation: The crude extract obtained is a complex mixture. To isolate the octacosanoate-containing compounds, chromatographic techniques are essential. rroij.com Column chromatography is a common method, where the extract is passed through a stationary phase, such as silica (B1680970) gel. google.com A mobile phase (a solvent or solvent mixture) is used to elute the compounds. researchgate.net Different compounds travel through the column at different rates based on their polarity and affinity for the stationary phase, allowing for their separation into different fractions.

Isolation and Identification: The collected fractions are analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing the target compound. plantarchives.org Fractions that are rich in the desired substance are combined and may undergo further purification steps, such as recrystallization or High-Performance Liquid Chromatography (HPLC), to achieve a high degree of purity. rroij.comnih.gov

Characterization: Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the identity of the isolated octacosanoate derivative. rroij.com

If the goal is to isolate free octacosanoic acid from its naturally occurring ester form, an additional step of hydrolysis (saponification) is required. This involves treating the isolated ester with a base (like ethanolic potassium hydroxide) to break the ester bond, releasing the fatty acid and the alcohol, which can then be separated and purified. google.com

Computational and Theoretical Studies of Calcium Di Octacosanoate

Molecular Modeling and Simulation Approaches for Structural Characterization and Intermolecular Interactions

Molecular modeling and simulation are instrumental in elucidating the three-dimensional structure and non-covalent interactions of Calcium di(octacosanoate). Techniques such as molecular mechanics (MM) and molecular dynamics (MD) are employed to model the behavior of this salt at an atomic level.

In a typical molecular dynamics simulation, a force field is used to describe the potential energy of the system as a function of its atomic coordinates. For Calcium di(octacosanoate), this would involve parameters for the calcium ion, the carboxylate groups, and the long hydrocarbon chains of the octacosanoate (B1238098) ligands. The interactions would include bonded terms (bond stretching, angle bending, and dihedral torsions) and non-bonded terms (van der Waals and electrostatic interactions).